molecular formula C13H19O5P B1626070 Ethyl 2-(diethoxyphosphoryl)benzoate CAS No. 28036-11-5

Ethyl 2-(diethoxyphosphoryl)benzoate

Cat. No.: B1626070
CAS No.: 28036-11-5
M. Wt: 286.26 g/mol
InChI Key: GXUQRIOAGWXPJL-UHFFFAOYSA-N
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Description

Ethyl 2-(diethoxyphosphoryl)benzoate is an organic compound that belongs to the class of phosphonates It is characterized by the presence of a diethoxyphosphoryl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(diethoxyphosphoryl)benzoate can be synthesized through several methods. One common approach involves the reaction of ethyl benzoate with diethyl phosphite under suitable conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of batch or continuous reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the production efficiency and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(diethoxyphosphoryl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted benzoates, depending on the reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-(diethoxyphosphoryl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-(diethoxyphosphoryl)benzoate exerts its effects involves the interaction of the diethoxyphosphoryl group with specific molecular targets. This interaction can lead to the inhibition or activation of certain biochemical pathways, depending on the context. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(diethoxyphosphoryl)benzoate
  • Diethyl benzylphosphonate
  • Triethyl phosphonoacetate

Uniqueness

This compound is unique due to its specific structural features, which confer distinct reactivity and properties compared to similar compounds. For example, the presence of the ethyl ester group can influence its solubility and reactivity in different chemical environments .

Properties

IUPAC Name

ethyl 2-diethoxyphosphorylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19O5P/c1-4-16-13(14)11-9-7-8-10-12(11)19(15,17-5-2)18-6-3/h7-10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUQRIOAGWXPJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1P(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30499923
Record name Ethyl 2-(diethoxyphosphoryl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28036-11-5
Record name Ethyl 2-(diethoxyphosphoryl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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